molecular formula C21H24N4O5 B234887 (1R,3R)-16-(Hydroxymethyl)-13-methoxy-12-methyl-11,14-dioxo-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),12-diene-21-carbonitrile CAS No. 152053-14-0

(1R,3R)-16-(Hydroxymethyl)-13-methoxy-12-methyl-11,14-dioxo-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),12-diene-21-carbonitrile

Cat. No. B234887
CAS RN: 152053-14-0
M. Wt: 412.4 g/mol
InChI Key: UVAIYWZSCCGGSE-KWKRCTCSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,3R)-16-(Hydroxymethyl)-13-methoxy-12-methyl-11,14-dioxo-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),12-diene-21-carbonitrile is a natural product found in Streptomyces lusitanus with data available.

Scientific Research Applications

Chemical Structure and Properties

The chemical compound has a complex molecular structure with various functional groups and stereochemistry. Research has explored similar compounds with hydroxymethyl, methoxy, and carbonyl functional groups. For example, studies on compounds like 2-[[tris(hydroxymethyl)methyl]aminomethylene]cyclohexa-3,5-dien-1(2H)-one, which share some structural similarities, have revealed details about their tautomeric forms and hydrogen bonding properties (Odabaşoǧlu et al., 2003).

Synthesis and Derivatives

The synthetic processes for creating such complex molecules have been the focus of many studies. For instance, the stereocontrolled synthesis of various isomers of estrogens, which might have structural similarities to the compound , was researched for their antiproliferative activities (Kiss et al., 2019). Similarly, the formation of oxetanes and different cyclohexyl derivatives through specific reactions can be related to the synthesis pathways of such complex molecules (Mosimann & Vogel, 2000).

properties

CAS RN

152053-14-0

Product Name

(1R,3R)-16-(Hydroxymethyl)-13-methoxy-12-methyl-11,14-dioxo-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),12-diene-21-carbonitrile

Molecular Formula

C21H24N4O5

Molecular Weight

412.4 g/mol

IUPAC Name

(1R,3R)-16-(hydroxymethyl)-13-methoxy-12-methyl-11,14-dioxo-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),12-diene-21-carbonitrile

InChI

InChI=1S/C21H24N4O5/c1-8-18(27)14-13(19(28)20(8)29-2)12(7-26)25-11(6-22)10-5-9-15(23-10)17(25)16(14)24-3-4-30-21(9)24/h9-12,15-17,21,23,26H,3-5,7H2,1-2H3/t9-,10-,11?,12?,15?,16?,17?,21?/m1/s1

InChI Key

UVAIYWZSCCGGSE-KWKRCTCSSA-N

Isomeric SMILES

CC1=C(C(=O)C2=C(C1=O)C3C4C5[C@@H](C[C@@H](N5)C(N4C2CO)C#N)C6N3CCO6)OC

SMILES

CC1=C(C(=O)C2=C(C1=O)C3C4C5C(CC(N5)C(N4C2CO)C#N)C6N3CCO6)OC

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)C3C4C5C(CC(N5)C(N4C2CO)C#N)C6N3CCO6)OC

synonyms

cyanocycline B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,3R)-16-(Hydroxymethyl)-13-methoxy-12-methyl-11,14-dioxo-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),12-diene-21-carbonitrile
Reactant of Route 2
(1R,3R)-16-(Hydroxymethyl)-13-methoxy-12-methyl-11,14-dioxo-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),12-diene-21-carbonitrile
Reactant of Route 3
(1R,3R)-16-(Hydroxymethyl)-13-methoxy-12-methyl-11,14-dioxo-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),12-diene-21-carbonitrile
Reactant of Route 4
(1R,3R)-16-(Hydroxymethyl)-13-methoxy-12-methyl-11,14-dioxo-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),12-diene-21-carbonitrile
Reactant of Route 5
(1R,3R)-16-(Hydroxymethyl)-13-methoxy-12-methyl-11,14-dioxo-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),12-diene-21-carbonitrile
Reactant of Route 6
(1R,3R)-16-(Hydroxymethyl)-13-methoxy-12-methyl-11,14-dioxo-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),12-diene-21-carbonitrile

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